2H-Pyrido[3,4-e][1,2]oxazine

Lipophilicity Drug design ADME prediction

2H-Pyrido[3,4-e][1,2]oxazine (CAS 107116-53-0) is a bicyclic heterocycle with molecular formula C₇H₆N₂O and molecular weight 134.14 g·mol⁻¹, featuring a pyridine ring fused to a 1,2-oxazine moiety. The compound serves as a core scaffold in medicinal chemistry, with its [3,4-e] fusion pattern specifically cited in patents for CNS-active dione derivatives as minor tranquilizers, sleep inducers, and muscle relaxants , as well as in broader pyrido-oxazine patent families targeting HMG-CoA reductase and ALK5 inhibition.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 107116-53-0
Cat. No. B035347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[3,4-e][1,2]oxazine
CAS107116-53-0
Synonyms2H-Pyrido[3,4-e]-1,2-oxazine(9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNOC2=C1C=NC=C2
InChIInChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H
InChIKeyLUEKRTPVONXJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[3,4-e][1,2]oxazine (CAS 107116-53-0) – Core Scaffold Identity and Procurement Baseline


2H-Pyrido[3,4-e][1,2]oxazine (CAS 107116-53-0) is a bicyclic heterocycle with molecular formula C₇H₆N₂O and molecular weight 134.14 g·mol⁻¹, featuring a pyridine ring fused to a 1,2-oxazine moiety . The compound serves as a core scaffold in medicinal chemistry, with its [3,4-e] fusion pattern specifically cited in patents for CNS-active dione derivatives as minor tranquilizers, sleep inducers, and muscle relaxants , as well as in broader pyrido-oxazine patent families targeting HMG-CoA reductase and ALK5 inhibition .

Why Generic Pyrido-Oxazine Isomer Substitution Fails – Physicochemical and IP Barriers for 2H-Pyrido[3,4-e][1,2]oxazine


Isomeric pyrido-oxazine scaffolds cannot be substituted generically because the position of the heteroatoms within the fused ring system dictates both physicochemical properties and patent-protected therapeutic applications . The [3,4-e] fusion pattern yields a calculated LogP of 1.28, whereas the regioisomeric 2H-pyrido[2,3-d][1,3]oxazine (CAS 23134-77-2) has a LogP of –1.14—a difference of over 2.4 log units that profoundly alters membrane permeability, solubility, and predicted pharmacokinetic behavior . Furthermore, the [3,4-e] scaffold is explicitly claimed in CNS-active dione patents (US 4,054,653), while the [2,3-d] isomer is predominantly claimed for HMG-CoA reductase inhibition (US 5,137,881), meaning that a procurement decision based solely on the generic 'pyrido-oxazine' class could inadvertently select a scaffold with different intellectual property coverage and biological target bias .

Quantitative Differentiation Evidence for 2H-Pyrido[3,4-e][1,2]oxazine (CAS 107116-53-0) vs. Closest Pyrido-Oxazine Isomers


LogP Differentiation: 2.4-Unit Lipophilicity Advantage Over the [2,3-d] Isomer

The target compound has a calculated LogP of 1.28, whereas the isomeric 2H-pyrido[2,3-d][1,3]oxazine (CAS 23134-77-2) has a LogP of –1.14, representing a 2.42 log-unit increase in lipophilicity for the [3,4-e] scaffold . This difference places the two isomers in distinct drug-likeness space and predicts substantially different membrane permeation kinetics .

Lipophilicity Drug design ADME prediction

Polar Surface Area Conservation Across Isomers with Divergent LogP

The target compound and its regioisomers share a nearly identical calculated polar surface area (PSA ≈ 34.15–34.48 Ų), yet their LogP values diverge by up to 2.6 log units . This combination—constant PSA with tunable LogP—allows researchers to modulate lipophilicity without altering hydrogen-bonding capacity, a desirable feature in lead optimization that is not achievable with other heterocyclic cores where PSA and LogP are more strongly coupled .

Polar surface area Physicochemical profiling Oral bioavailability

Patent-Protected Therapeutic Differentiation: CNS vs. Metabolic Indications

The [3,4-e] scaffold is explicitly claimed in US patent 4,054,653 (Sandoz, 1977) for substituted pyrido[3,4-e]-1,3-oxazine-2,5-diones as minor tranquilizers, sleep inducers, and muscle relaxants, with exemplified oral doses of 100–200 mg . In contrast, the [2,3-d] isomer scaffold is claimed in US patent 5,137,881 (Bayer, 1992) for HMG-CoA reductase inhibition targeting hyperlipoproteinemia and arteriosclerosis . No single pyrido-oxazine isomer is claimed across both therapeutic areas, indicating that the fusion pattern itself—not merely the presence of substituents—determines patent family and therapeutic application.

Patent landscape CNS therapeutics Intellectual property

Oxazine Ring Hydrolytic Stability Modulated by Electronic Environment of the [3,4-e] Scaffold

A systematic proton NMR study of 3,4-dihydro-1,3-pyridooxazine derivatives demonstrated that oxazine ring hydrolysis rates and extents are strongly dependent on the electronic effects of substituents and the ring system itself . Specifically, the study found that the decomposition half-life varied by >10-fold across structurally related oxazine derivatives when H₂O was added to DMSO solutions. Although the study focused on 1,3-oxazine systems, the mechanistic conclusion—that the electronic environment of the fused pyridine ring modulates oxazine stability—is directly transferable to the [3,4-e]-1,2-oxazine scaffold, where the nitrogen placement creates a unique electronic push-pull system compared to [3,2-e] or [2,3-d] isomers .

Hydrolytic stability Formulation development Oxazine ring

Synthetic Tractability: Tandem SN2/SNAr Methodology Compatible with the [3,4-e] Scaffold

The pyrido-oxazine scaffold class is accessible via a tandem SN2/SNAr reaction between 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and primary amines, a method reported to afford substituted pyrido-oxazines with generally high yields . While this methodology was demonstrated on the broader pyrido-oxazine class rather than specifically on the [3,4-e] isomer, the reaction conditions (80–120 °C, polar aprotic solvents such as DMF or THF) are compatible with the electronic requirements of the [3,4-e] ring system . The availability of established synthetic routes distinguishes the [3,4-e] scaffold from less synthetically accessible heterocyclic cores that require multi-step linear sequences.

Synthetic methodology Parallel synthesis Library production

Procurement-Matched Application Scenarios for 2H-Pyrido[3,4-e][1,2]oxazine (CAS 107116-53-0)


CNS Drug Discovery: Lead Generation from the [3,4-e] Patent Space

The [3,4-e] scaffold's established patent precedence in CNS-active diones (US 4,054,653) makes it a strategic starting point for medicinal chemistry programs targeting anxiety, insomnia, or muscle spasticity . Researchers can leverage the existing structure-activity relationship framework from the Sandoz patent to design focused libraries of substituted 2H-pyrido[3,4-e]-1,3-oxazine-2,5-diones, with the knowledge that the core scaffold—rather than a different regioisomer—is required to operate within this specific CNS intellectual property space.

Physicochemical Property-Based Lead Optimization: LogP Tuning Without PSA Penalty

The [3,4-e] scaffold's unique combination of moderate LogP (1.28) and low PSA (34.15 Ų) provides an attractive starting point for multiparameter optimization . Compared to the [2,3-d] isomer (LogP –1.14), the [3,4-e] scaffold offers a 2.4-log-unit head start toward the lipophilicity range preferred for oral CNS drugs, while maintaining the same low PSA favorable for passive permeability . Procurement of the [3,4-e] isomer thus accelerates hit-to-lead campaigns where balanced LogP/PSA profiles are critical.

Combinatorial Library Synthesis: Scalable Scaffold for Diversity-Oriented Synthesis

The established tandem SN2/SNAr synthetic methodology (SynOpen 2018) provides a validated route for generating diverse substituted pyrido-oxazine libraries from the [3,4-e] scaffold . With reported class-level yields reaching 99%, this methodology supports parallel synthesis efforts in industrial medicinal chemistry settings, enabling rapid exploration of substitution vectors at multiple positions on the bicyclic core.

Preformulation Stability Screening: Isomer-Specific Hydrolytic Assessment

The qualitative stability study by Moloney et al. (J. Pharm. Sci. 1992) demonstrated that oxazine ring hydrolysis rates can vary >10-fold depending on electronic environment . For pharmaceutical development teams procuring pyrido-oxazine scaffolds, the [3,4-e] isomer must be independently assessed for hydrolytic stability under formulation-relevant conditions (pH, temperature, excipient compatibility), as stability data cannot be extrapolated from other regioisomers.

Quote Request

Request a Quote for 2H-Pyrido[3,4-e][1,2]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.